molecular formula C13H19F2NO4 B2661974 Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid CAS No. 1272757-15-9

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid

Cat. No.: B2661974
CAS No.: 1272757-15-9
M. Wt: 291.295
InChI Key: BOLCEYWUYSTOAK-HACHORDNSA-N
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Description

Racemic-(1S,3S,4S)-2-(Tert-Butoxycarbonyl)-5,5-Difluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.295. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Azabicycloalkane Systems

Racemic 2-azabicyclo[2.2.1]heptane structures have been synthesized from 1-(tert-butoxycarbonyl)-2-(tert-butyldimethylsilyloxy)pyrrole and suitable ketones. This method allowed for the creation of racemic cyclopentane amino acid, showcasing the versatility of similar compounds in synthesizing complex molecular structures (Zanardi et al., 2008).

Functionalized Building Blocks for Supramolecular Chemistry

The synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters has been explored. These compounds serve as functionalized building blocks in supramolecular chemistry, highlighting their potential in constructing intricate molecular assemblies (Lyssenko, Lenev, & Kostyanovsky, 2002).

Development of Conformationally Constrained ACPD Analogues

The synthesis of racemic 3-aminobicyclo[3.3.0]octane-1,3-dicarboxylic acids, which are conformationally constrained ACPD analogues, has been achieved. This research indicates the potential of such compounds in developing conformationally restricted analogues of biologically active molecules (Ezquerra et al., 1995).

Chiral Cyclic Amino Acid Ester Synthesis

The synthesis of chiral cyclic amino acid esters, like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, demonstrates the compound's utility in creating chiral molecules. This process involves lactonization reactions and characterizes the molecular structure through advanced spectroscopic techniques (Moriguchi et al., 2014).

Novel Reaction Pathways in Organic Synthesis

The reaction of ethyl 1,2,4-triazine-3-carboxylate with pyrrolidine enamine of N-tert-butoxycarbonylpiperidone resulted in an azabicyclo[3.2.1]octane, highlighting an unexpected reaction pathway. This finding expands the understanding of reaction mechanisms involving similar compounds (MacorJohn, Kuipers, & Lachicotte, 1998).

Properties

IUPAC Name

(3S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7?,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCEYWUYSTOAK-HACHORDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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